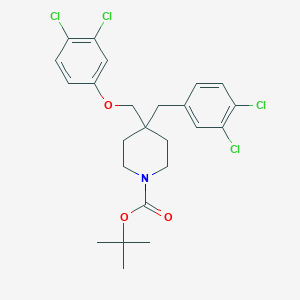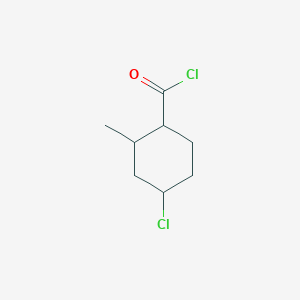
(2,4-Dichlorophenyl)methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichlorophenyl)methanesulfonic acid is an organosulfur compound with the molecular formula C7H6Cl2O3S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the phenyl group is substituted by two chlorine atoms at the 2 and 4 positions. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)methanesulfonic acid typically involves the sulfonation of 2,4-dichlorotoluene. The process begins with the chlorination of toluene to produce 2,4-dichlorotoluene. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where 2,4-dichlorotoluene is continuously fed and reacted with sulfur trioxide or chlorosulfonic acid under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dichlorophenyl)methanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonic acid group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various sulfonate esters and salts.
Oxidation Reactions: Products include sulfonic acid derivatives.
Reduction Reactions: Products include sulfonates and other reduced forms.
Applications De Recherche Scientifique
(2,4-Dichlorophenyl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and salts.
Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.
Medicine: It is explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,4-Dichlorophenyl)methanesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions. It can protonate substrates, facilitating nucleophilic attacks and other reaction mechanisms. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic Acid: A simpler analog without the dichlorophenyl group.
2,4-Dichlorophenoxyacetic Acid: A related compound with similar chlorination but different functional groups.
Benzene Sulfonic Acid: Another sulfonic acid derivative with a benzene ring instead of a dichlorophenyl group.
Uniqueness
(2,4-Dichlorophenyl)methanesulfonic acid is unique due to its combination of strong acidic properties and the presence of two chlorine atoms, which enhance its reactivity and make it suitable for specific industrial and research applications.
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)methanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKPGOAFPZUEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13950527.png)
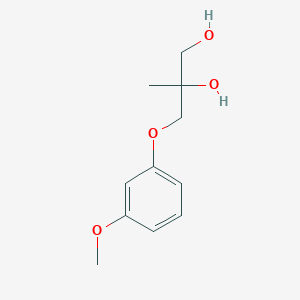

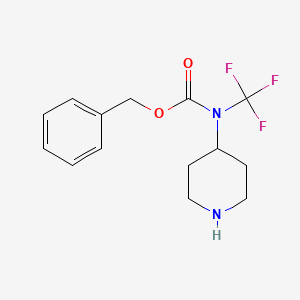
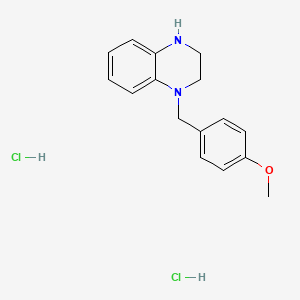
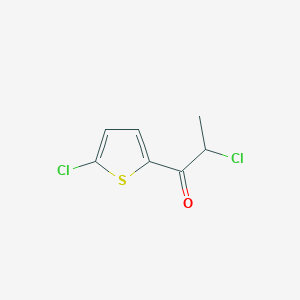
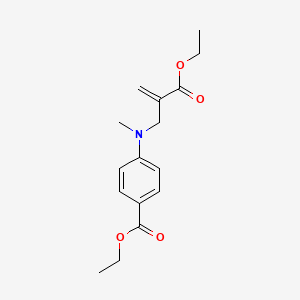
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13950571.png)


![1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13950588.png)

